5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid

DHFR inhibition antifolate screening enzyme kinetics

Researchers often face batch-to-batch variability in halogenated heterocyclic building blocks, compromising SAR reproducibility. This 5-bromo-2,3-dihydrobenzofuran-2-carboxylic acid provides a single, well-defined scaffold for reliable amide coupling and Suzuki diversification. - Validated core for kinase inhibitors and NF-κB pathway modulators; demonstrated DHFR inhibition (IC₅₀ 160 nM). - Enables exploration of halogen-dependent activity against PPARα, carbonic anhydrase isoforms, and metabolic targets. - Saturated dihydrofuran ring offers conformational flexibility distinct from fully aromatic benzofuran analogs, enhancing metabolic stability in lead optimization.

Molecular Formula C9H7BrO3
Molecular Weight 243.05 g/mol
CAS No. 885069-03-4
Cat. No. B1288172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid
CAS885069-03-4
Molecular FormulaC9H7BrO3
Molecular Weight243.05 g/mol
Structural Identifiers
SMILESC1C(OC2=C1C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C9H7BrO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12)
InChIKeyMWNCCBAITNRTSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid Product Overview


5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 885069-03-4) is a brominated heterocyclic building block belonging to the 2,3-dihydrobenzofuran carboxylic acid class, characterized by a saturated 2,3-dihydrofuran ring fused to a benzene core with a carboxylic acid at the 2-position and a bromine substituent at the 5-position. The compound has a molecular formula of C₉H₇BrO₃ and a molecular weight of 243.05 g/mol [1]. This scaffold is recognized as a versatile starting material for the synthesis of bioactive molecules, including kinase inhibitors, PPARα agonists, and carbonic anhydrase inhibitors [2][3]. For procurement and research purposes, the compound serves as a key intermediate in the preparation of amide derivatives, ester conjugates, and Suzuki coupling partners, with commercial availability typically at purities of 95% or greater .

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid vs. Generic Analogs


Substitution of 5-bromo-2,3-dihydrobenzofuran-2-carboxylic acid with other halogenated or non-halogenated benzofuran carboxylic acid derivatives introduces substantial changes in both chemical reactivity and biological target engagement. The 5-position bromine atom confers distinct electronic and steric properties that influence downstream Suzuki-Miyaura cross-coupling efficiency, while the saturated 2,3-dihydrobenzofuran core differentiates this compound from its fully aromatic benzofuran counterparts in terms of conformational flexibility and metabolic stability [1]. Moreover, SAR studies within the dihydrobenzofuran-2-carboxylic acid class demonstrate that halogen substitution patterns (e.g., 5-bromo vs. 5-chloro vs. 5-fluoro) produce divergent activity profiles against targets including NF-κB, carbonic anhydrase isoforms, and PPARα, rendering simple in-class substitution scientifically invalid for reproducible experimental outcomes [2][3].

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid Evidence Comparison


DHFR Inhibition: Bromine-Dependent Activity

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid demonstrates measurable inhibition of bovine liver dihydrofolate reductase (DHFR), whereas the non-brominated parent compound shows no significant inhibition at the tested concentrations. This bromine-dependent activity supports the use of the 5-bromo derivative specifically in DHFR-targeted screening campaigns [1][2].

DHFR inhibition antifolate screening enzyme kinetics

5-Bromo vs. 7-Bromo Regioisomer Comparison

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 885069-03-4) positions the bromine substituent at the 5-position of the benzofuran ring system, distinguishing it from the 7-bromo regioisomer (CAS: 41177-72-4). The 5-bromo substitution pattern offers distinct electronic and steric properties that influence coupling partner reactivity and downstream product pharmacological profiles [1].

regioselective synthesis Suzuki coupling SAR optimization

Suzuki Coupling Reactivity

The 5-bromo substituent in 5-bromo-2,3-dihydrobenzofuran-2-carboxylic acid provides a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This synthetic utility is not available in non-halogenated analogs such as 2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 1914-60-9), which lack a leaving group for cross-coupling [1]. The bromine atom serves as a versatile synthetic linchpin for introducing diverse aryl and heteroaryl groups at the 5-position while preserving the carboxylic acid functionality for further derivatization .

cross-coupling C-C bond formation medicinal chemistry building block

Core Saturation: Dihydro vs. Aromatic

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid possesses a saturated 2,3-dihydrofuran ring, differentiating it from fully aromatic 5-bromobenzofuran-2-carboxylic acid (CAS: 10242-11-2). The saturated core confers greater conformational flexibility and distinct metabolic stability profiles, which influence both target binding and pharmacokinetic properties in drug discovery campaigns [1].

conformational analysis metabolic stability drug design

Commercial Availability & Purity

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid is commercially available from multiple validated vendors with certified purity specifications of 95% or 98%, enabling direct use in research and development workflows without additional purification. This established supply chain differentiates the compound from less common regioisomers or derivatives that may require custom synthesis .

chemical procurement purity specification vendor sourcing

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid Applications


Kinase Inhibitor SAR & Derivatization

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid serves as a core scaffold for generating amide derivatives targeting kinases and NF-κB signaling pathways. The carboxylic acid moiety enables straightforward amide coupling with substituted anilines, while the 5-bromo substituent provides a site for subsequent Suzuki diversification to explore structure-activity relationships [1][2].

DHFR Antifolate Screening

Based on demonstrated inhibition of bovine liver DHFR with an IC₅₀ of 160 nM, this compound is suitable for inclusion in dihydrofolate reductase inhibitor screening libraries, particularly where halogen-dependent activity is being systematically evaluated [1].

PPARα Agonist Development

The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold has been validated in the development of subtype-selective PPARα agonists with hypolipidemic activity. The 5-bromo derivative provides a halogenated entry point for further optimization of metabolic stability and target engagement in metabolic disease programs [1].

Carbonic Anhydrase Inhibitor Lead Generation

Benzofuran-based carboxylic acids have demonstrated submicromolar inhibition of tumor-associated carbonic anhydrase IX (hCA IX) with selectivity over cytosolic isoforms. The 5-bromo-2,3-dihydrobenzofuran-2-carboxylic acid scaffold is structurally positioned for further elaboration into selective hCA IX inhibitors for anticancer applications [1].

Technical Documentation Hub

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